Cas no 436865-11-1 (Di-tert-butyl(cyclohexyl)phosphine)

Di-tert-butyl(cyclohexyl)phosphine 化学的及び物理的性質
名前と識別子
-
- Di-tert-butyl(cyclohexyl)phosphine
- Di-tert-butylcyclohexylphosphine
- ditert-butyl(cyclohexyl)phosphane
- Phosphine, cyclohexylbis(1,1-dimethylethyl)-
- Cyclohexyldi-tert-butylphosphine
- DI-T-BUTYLCYCLOHEXYLPHOSPHINE
- DTXSID10405168
- Di-tert-butylcyclohexylphosphine, 95%
- CYCLOHEXYLDI-T-BUTYLPHOSPHINE (10WT% IN HEXANE)
- CYCLOHEXYLDI-T-BUTYLPHOSPHINE
- HFFHNJKBAYQARL-UHFFFAOYSA-N
- MFCD03426985
- F10245
- FT-0754492
- 436865-11-1
- AKOS016010189
- di-tert-butyl(cyclohexyl)phosphane
- AMY11718
- SCHEMBL289341
- A872658
- CYCLOHEXYL(DI-TERT-BUTYL)PHOSPHINE
- DB-009645
-
- MDL: MFCD03426985
- インチ: InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3
- InChIKey: HFFHNJKBAYQARL-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)P(C1CCCCC1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 228.20100
- どういたいしつりょう: 228.200687923g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.889 g/mL at 25 °C
- ゆうかいてん: No data available
- ふってん: 282 ºC
- フラッシュポイント: 129 ºC
- 屈折率: n20/D 1.506
- PSA: 13.59000
- LogP: 5.39800
- ようかいせい: 使用できません
- じょうきあつ: No data available
- かんど: air sensitive
Di-tert-butyl(cyclohexyl)phosphine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 10-37/38-41
- セキュリティの説明: S26-S39
-
危険物標識:
- ちょぞうじょうけん:かねんりょういき
- リスク用語:R10
Di-tert-butyl(cyclohexyl)phosphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB470569-5g |
Cyclohexyldi-t-butylphosphine, 98% (10wt% in hexanes); . |
436865-11-1 | 98% | 5g |
€180.00 | 2025-02-20 | |
Cooke Chemical | LN7221246-5g |
Di-tert-butylcyclohexylphosphine |
436865-11-1 | 98% | 5g |
RMB 3142.40 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-234537-500mg |
Di-tert-butylcyclohexylphosphine, |
436865-11-1 | 500mg |
¥542.00 | 2023-09-05 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021501-5g |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 98% | 5g |
¥4416 | 2024-05-23 | |
TRC | D077325-500mg |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 500mg |
$ 285.00 | 2022-06-06 | ||
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H33914-1g |
436865-11-1 | 98% | 1g |
¥1020.0 | 2023-03-29 | ||
abcr | AB470569-5 g |
Cyclohexyldi-t-butylphosphine, 98% (10wt% in hexanes); . |
436865-11-1 | 98% | 5g |
€172.00 | 2023-06-15 | |
abcr | AB143870-2 g |
Di-t-butylcyclohexylphosphine, 95%; . |
436865-11-1 | 95% | 2g |
€327.00 | 2023-06-24 | |
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H84686-5mL |
436865-11-1 | 10wt% Solution In Hexanes, SpcSeal | 5ml |
¥798.0 | 2023-03-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1010-500mg |
Di-tert-butyl(cyclohexyl)phosphine |
436865-11-1 | 97% | 500mg |
1054CNY | 2021-05-08 |
Di-tert-butyl(cyclohexyl)phosphine サプライヤー
Di-tert-butyl(cyclohexyl)phosphine 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
Di-tert-butyl(cyclohexyl)phosphineに関する追加情報
Recent Advances in the Application of Di-tert-butyl(cyclohexyl)phosphine (CAS: 436865-11-1) in Chemical Biology and Pharmaceutical Research
Di-tert-butyl(cyclohexyl)phosphine (CAS: 436865-11-1) has emerged as a pivotal ligand in transition metal-catalyzed reactions, particularly in pharmaceutical synthesis and chemical biology. Recent studies highlight its superior steric and electronic properties, which enhance catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This phosphine ligand's unique tert-butyl and cyclohexyl substituents contribute to its stability and reactivity, making it indispensable in the synthesis of complex bioactive molecules.
A 2023 study published in Journal of the American Chemical Society demonstrated the ligand's efficacy in palladium-catalyzed C-N bond formations, achieving unprecedented yields (>95%) in the synthesis of aryl amines, a key intermediate in drug development. The research emphasized the ligand's role in suppressing β-hydride elimination, a common side reaction in such transformations. Computational studies further revealed that the bulky tert-butyl groups stabilize the palladium center, while the cyclohexyl moiety facilitates substrate access.
In oncology drug discovery, Di-tert-butyl(cyclohexyl)phosphine has been utilized in the synthesis of kinase inhibitors targeting EGFR and BRAF mutations. A collaborative effort between academia and industry (Nature Communications, 2024) reported its use in streamlining the production of a preclinical candidate, reducing synthetic steps from 12 to 7 while maintaining enantioselectivity (>99% ee). The ligand's air stability also addressed previous challenges in handling phosphine reagents under industrial conditions.
Emerging applications extend to PROTAC (Proteolysis Targeting Chimera) development, where its metal-coordinating properties enable precise assembly of ternary complexes. Researchers at Scripps Institute (2024) leveraged this phosphine to construct E3 ligase-binding warheads, achieving 10-fold improved degradation efficiency of target proteins compared to traditional linkers. The CAS: 436865-11-1 compound's role in these bifunctional molecules underscores its versatility beyond conventional catalysis.
Ongoing clinical trials (Phase I/II) for small molecules synthesized using this phosphine ligand show promising pharmacokinetic profiles, with reduced off-target effects attributed to the high fidelity of the catalytic processes. Analytical studies using HPLC-MS and X-ray crystallography have confirmed the ligand's contribution to minimizing metal contamination in final drug substances, meeting stringent regulatory requirements for novel therapeutics.
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